molecular formula C7H3ClN2OS B1457200 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde CAS No. 875340-14-0

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

Cat. No. B1457200
M. Wt: 198.63 g/mol
InChI Key: AIKAEOONESRENG-UHFFFAOYSA-N
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Description

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a chemical compound with the molecular formula C7H3ClN2OS . It has a molecular weight of 198.63 . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .


Molecular Structure Analysis

The InChI code for 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is 1S/C7H3ClN2OS/c8-7-6-5(9-3-10-7)1-4(2-11)12-6/h1-3H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 285.7±20.0 °C at 760 mmHg, and a flash point of 126.6±21.8 °C .

Scientific Research Applications

Synthesis of Potential Antifolates

One study outlines the synthesis of 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines as potential lipophilic antifolates. The process involves transforming ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-caboxylate into 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde, which reacts with anilines to produce the title compounds (Dailide & Tumkevičius, 2022).

Development of Antifungal Agents

Another research effort led to the preparation of 4-Chlorothieno[2,3-d]pyrimidines by the chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines, aiming to synthesize compounds with antifungal activities. This work highlights the synthesis pathway from 2-acylaminothiophene-3-carboxamide derivatives to the cyclization of these compounds to create 4-oxo-6-phenylthieno[2,3-d]pyrimidine derivatives, demonstrating potential preventive effects against rice blast, sheath blight, and cucumber powdery mildew (Konno et al., 1989).

Creation of Condensed Azines

The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl 3-aminocrotonate leads to the formation of pyrido[2,3-d]pyrimidine, showcasing the molecule's versatility in creating condensed azines. This research expands the chemical repertoire accessible from 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde derivatives, opening avenues for the development of novel compounds with potential applications in drug discovery and development (Bakulina et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2OS/c8-7-6-5(9-3-10-7)1-4(2-11)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKAEOONESRENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731965
Record name 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

CAS RN

875340-14-0
Record name 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Starting from 4-chloro-thieno[3,2-d]pyrimidine (20, scheme 4) and following procedure described above for the synthesis of aldehyde 14 (scheme 3, step 1, example 20), title compound 186 was obtained in 84% yield. LRMS (M+1) 199.0 (100%).
Quantity
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Reaction Step One
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Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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